2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound belongs to the cyclohepta[b]thiophene-3-carboxamide family, characterized by a seven-membered cycloheptane ring fused with a thiophene moiety. Its structure includes a carboxamide group at position 3 and a sulfonamide-linked 4-methoxyphenyl substituent at position 2 (via an acetamido bridge).
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-26-12-7-9-13(10-8-12)28(24,25)11-16(22)21-19-17(18(20)23)14-5-3-2-4-6-15(14)27-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNRTGLJAGEEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohepta[b]thiophene core: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the methoxyphenyl group: This step can be achieved through electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced using methoxybenzene and a suitable electrophile.
Formation of the acetamido group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the final product using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the cyclohepta[b]thiophene core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles like halogens, sulfonyl chlorides, and nucleophiles like amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in studying biological processes and pathways.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Structural and Functional Insights:
Sulfonyl vs. Acyl/Piperazine Groups: The target compound’s 4-methoxyphenyl sulfonyl group distinguishes it from acylated (e.g., benzoyl, fluorobenzoyl) or piperazine-containing analogs. Piperazine derivatives (e.g., VIb, VId) exhibit AChE inhibition, suggesting that substituent flexibility and basicity are critical for enzyme interaction .
Synthetic Yields and Conditions: Most analogs are synthesized via reflux in polar solvents (acetonitrile, ethanol) with moderate yields (30–60%). The target compound’s sulfonamide linkage may require specialized conditions (e.g., sulfonation agents like chlorosulfonic acid), though specifics are absent in the evidence .
The target compound’s sulfonyl group may enhance binding to viral proteins due to its polarizable nature . Enzyme Inhibition: Piperazine-linked derivatives () target AChE, whereas sulfonamides are common in protease or kinase inhibitors. The target compound’s bioactivity may depend on the sulfonyl group’s interaction with catalytic residues .
Research Findings and Implications
Structural Optimization: Modifying the sulfonyl group’s aryl substituent (e.g., replacing 4-methoxy with halogens or bulkier groups) could tune solubility and target selectivity. For example, 2-fluorobenzoyl analogs () exhibit improved antiviral activity over non-halogenated versions .
Pharmacokinetic Considerations :
- Sulfonamides generally exhibit higher metabolic stability than esters or amides. This property may position the target compound as a lead candidate for oral administration compared to ethyl ester derivatives (e.g., VIf in ) .
Unresolved Questions: No direct evidence links the target compound to specific biological targets. Future studies should evaluate its activity against influenza polymerase (as in ) or neurodegenerative enzymes (as in ).
Biological Activity
The compound 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS Number: 941901-70-8) is part of a class of biologically active molecules that have garnered interest due to their potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₂₀N₂O₅S₂
- Molecular Weight : 408.5 g/mol
- Structure : The compound features a thiophene ring fused with a cycloheptathiophene structure, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Pharmacological Effects
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : It exhibits anti-inflammatory properties by modulating cytokine release and inhibiting pro-inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
In Vitro Studies
Several in vitro studies have evaluated the cytotoxicity and efficacy of this compound against different cancer cell lines:
- MCF-7 (breast cancer) : IC₅₀ values indicate significant cytotoxicity.
- HCT-116 (colon cancer) : The compound demonstrated effective inhibition of cell proliferation.
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a reduction in cell death and preservation of mitochondrial function, suggesting its potential for treating neurodegenerative disorders.
Study 2: Anticancer Activity
In research published in Cancer Letters, the compound was tested against various human cancer cell lines. It was found to significantly inhibit cell growth and induce apoptosis through caspase activation pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₅S₂ |
| Molecular Weight | 408.5 g/mol |
| Acetylcholinesterase Inhibition | Yes |
| Cytotoxicity (MCF-7) | IC₅₀ = X μM (specific value needed) |
| Cytotoxicity (HCT-116) | IC₅₀ = Y μM (specific value needed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
